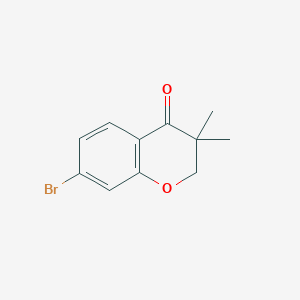
7-Bromo-3,3-dimethylchroman-4-one
描述
7-Bromo-3,3-dimethylchroman-4-one (CAS 868732-30-3, molecular formula C₁₁H₁₁BrO₂) is a brominated chromanone derivative characterized by a benzopyran-4-one core substituted with a bromine atom at the 7-position and two methyl groups at the 3-position (Figure 1). Chromanones are bioactive scaffolds widely studied in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antioxidant, and enzyme inhibitory activities . The bromine substituent enhances electrophilic reactivity, making the compound a versatile intermediate for further functionalization, while the dimethyl group at the 3-position contributes to steric effects and conformational stability .
属性
分子式 |
C11H11BrO2 |
|---|---|
分子量 |
255.11 g/mol |
IUPAC 名称 |
7-bromo-3,3-dimethyl-2H-chromen-4-one |
InChI |
InChI=1S/C11H11BrO2/c1-11(2)6-14-9-5-7(12)3-4-8(9)10(11)13/h3-5H,6H2,1-2H3 |
InChI 键 |
UDRQJXYSPMMWIJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC2=C(C1=O)C=CC(=C2)Br)C |
产品来源 |
United States |
相似化合物的比较
Structural Analogs with Varied Substituents
The following table summarizes key structural analogs of 7-bromo-3,3-dimethylchroman-4-one, highlighting differences in substituents, physicochemical properties, and synthesis yields:
Key Observations:
Substituent Position and Reactivity: The position of bromine and methyl groups significantly influences reactivity. For example, this compound (target compound) and 7-bromo-2,2-dimethylchroman-4-one differ in methyl group placement, altering steric hindrance and electronic effects on the carbonyl group .
Synthetic Efficiency: Yields for halogenated derivatives vary based on substitution complexity. For instance, 3k and 3l were synthesized in 81% and 74% yields, respectively, using multistep protocols involving iodination and aryl coupling .
Spectroscopic Signatures: The ¹H-NMR of 3k shows a downfield-shifted singlet at δ 8.49 ppm for H-5, indicating deshielding due to the adjacent iodine atom . The dimethyl groups in this compound would likely produce distinct methyl proton signals near δ 1.2–1.5 ppm, similar to related dimethylchromanones .
Functional Group Modifications
Bromine vs. Other Halogens:
- Replacement of bromine with iodine (e.g., 3k , 3l ) increases molecular weight and polarizability, enhancing intermolecular interactions. This is reflected in their higher HRMS values (e.g., 3k : MH⁺ = 476.8386) compared to bromine-only analogs .
- Methoxy groups (e.g., 3l , 3-Bromo-7-methoxy-4H-chromen-4-one) improve solubility in polar solvents like DMSO, as seen in 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one (), which dissolves in chloroform and DMSO .
Hydroxy vs. Protected Derivatives:
- The unprotected 3-hydroxy group in 3k and 3l enables hydrogen bonding but may limit stability. In contrast, methoxymethyl (MOM)-protected derivatives (e.g., 25-MOM in ) achieve higher synthetic yields (94%) due to reduced side reactions .
准备方法
Microwave-Assisted Cyclization
Resorcinol derivatives react with 3,3-dimethylacrylic acid in methanesulfonic acid under microwave irradiation (70°C, 10–60 minutes). This method achieves high regioselectivity, favoring 7-hydroxy-2,2-dimethylchroman-4-one when starting with unsubstituted resorcinol. For 3,3-dimethyl substitution, resorcinol analogs with methyl groups at positions that map to the 3,3-positions post-cyclization are required.
Conventional Acid-Catalyzed Cyclization
Prolonged heating (12 hours) with P₂O₅ in methanesulfonic acid replicates microwave efficiency for large-scale production. Byproducts like dimerized compounds (e.g., 4a in) are minimized under optimized conditions.
Regioselective Bromination at Position 7
Electrophilic bromination dominates methodologies, though directing groups and catalysts critically influence regioselectivity.
Copper Bromide (CuBr)-Mediated Bromination
Adapted from protocols for 7-methoxy-2,2-dimethylchroman-4-one, this method replaces methoxy with bromine. Key steps include:
-
Substrate Preparation : 3,3-Dimethylchroman-4-one with a directing group (e.g., methoxy) at position 7.
-
Reaction : CuBr in chloroform/ethyl acetate (1:1) under reflux (1.5 hours).
-
Workup : Chromatography yields 7-bromo-3,3-dimethylchroman-4-one.
| Parameter | Value | Outcome | Reference |
|---|---|---|---|
| Catalyst | CuBr | 99% conversion for analogous substrates | |
| Solvent System | Chloroform/EtOAc (1:1) | High solubility of reactants | |
| Temperature | Reflux | Accelerated reaction kinetics |
Note: Direct bromination of unsubstituted 3,3-dimethylchroman-4-one requires further optimization due to competing deactivation by the 4-ketone.
Palladium-Catalyzed Cross-Coupling
Advanced methods like Suzuki-Miyaura coupling may enable C–Br bond formation, though no peer-reviewed data exist for this specific substrate.
Alternative Synthetic Routes
Mitsunobu Cyclization
Asymmetric synthesis via intramolecular Mitsunobu reactions (e.g., DEAD, PPh₃) constructs chiral chromanones. While focused on 2,6-dimethyl derivatives, this strategy could be adapted for 3,3-dimethyl analogs with stereochemical control.
Green Chemistry Approaches
Microwave-assisted synthesis (as in and) reduces reaction times and solvent use. Flow chemistry systems further enhance scalability.
Summary of Key Data
常见问题
Q. What protocols ensure reproducibility in scaled-up synthesis of this compound for collaborative studies?
- Document reaction calorimetry data to manage exothermicity risks. Implement QC/QA protocols (e.g., in-process controls via inline IR spectroscopy) and share raw NMR/TGA data in open-access repositories .
Comparative and Mechanistic Questions
Q. How does this compound compare to its fluoro or chloro analogs in terms of electronic properties and biological activity?
Q. What mechanistic insights explain the superior catalytic activity of Pd/NHC systems over traditional ligands in cross-coupling reactions of this compound?
- N-Heterocyclic carbene (NHC) ligands enhance oxidative addition rates due to strong σ-donation. In situ XAS spectroscopy tracks Pd oxidation states, while Eyring plots confirm lower activation energies compared to phosphine ligands .
Ethical and Reporting Standards
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data for this compound?
Q. What guidelines ensure ethical reporting of synthetic methodologies and data reproducibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


